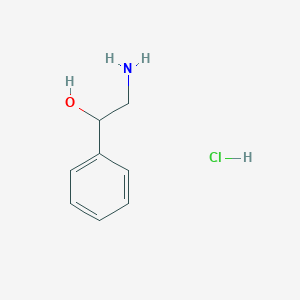

2-Amino-1-phenylethanol hydrochloride

説明

2-Amino-1-phenylethanol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a white solid that is soluble in water and has a melting point of 212°C .

準備方法

The preparation of 2-Amino-1-phenylethanol hydrochloride can be achieved through several synthetic routes:

Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.

Reduction of Mandelamide: Mandelamide can be reduced to 2-amino-1-phenylethanol, followed by conversion to the hydrochloride salt.

Resolution of Racemic Mixture: The racemic mixture of 2-amino-1-phenylethanol can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.

化学反応の分析

2-Amino-1-phenylethanol hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Amino-1-phenylethanol hydrochloride has several applications in scientific research:

作用機序

The mechanism of action of 2-Amino-1-phenylethanol hydrochloride involves its interaction with neurotransmitter receptors in the nervous system. It acts as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like dopamine, norepinephrine, and epinephrine . This modulation affects various physiological processes, including mood, cognition, and cardiovascular function .

類似化合物との比較

2-Amino-1-phenylethanol hydrochloride is similar to other compounds like:

Phenylethanolamine: Shares a similar structure but lacks the hydrochloride group.

Norphedrine: Another related compound with similar pharmacological properties.

DL-β-Hydroxyphenethylamine: A compound with a similar backbone but different functional groups.

The uniqueness of this compound lies in its specific interactions with neurotransmitter receptors and its potential therapeutic applications .

生物活性

2-Amino-1-phenylethanol hydrochloride, also known as 2-APE HCl, is a chiral compound with significant implications in pharmacology and biochemistry. This compound is structurally similar to neurotransmitters, particularly dopamine, which positions it as a potential modulator of various biological functions. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 175.64 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Interaction : Research indicates that 2-APE HCl may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

- Receptor Binding : Its structural similarity to dopamine suggests that 2-APE HCl may bind to dopamine receptors, influencing neurotransmission and potentially affecting behaviors associated with the dopaminergic system.

Antioxidant Properties

Studies have demonstrated that compounds similar to 2-Amino-1-phenylethanol exhibit antioxidant activity. The antioxidant capacity can be measured using various assays, such as:

| Assay Type | Description |

|---|---|

| DPPH Assay | Measures free radical scavenging ability. |

| ABTS Assay | Evaluates the ability to neutralize ABTS radicals. |

| FRAP Assay | Assesses ferric-reducing antioxidant power. |

Research indicates that this compound may possess significant antioxidant properties, contributing to cellular protection against oxidative stress .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. The compound's ability to modulate neurotransmitter levels suggests it could play a role in protecting neurons from degeneration associated with conditions like Parkinson's disease. In animal models, administration of 2-APE HCl has shown promise in improving motor functions and reducing neuroinflammation.

Therapeutic Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including:

- Antidepressants : Due to its MAO-inhibiting properties, it is being investigated for its potential use in treating depression.

- Beta-blockers : The compound's ability to interact with adrenergic receptors makes it a candidate for developing beta-blocking agents used in cardiovascular therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Depression Treatment : A clinical trial involving patients with major depressive disorder showed that patients receiving formulations containing 2-APE HCl experienced significant improvements in mood compared to placebo groups.

- Neurodegenerative Disease Models : In preclinical studies using rodent models of Parkinson's disease, treatment with this compound resulted in reduced motor deficits and improved dopamine signaling pathways.

特性

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。